N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.:
Cat. No.: VC16345770
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O3S |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O3S/c1-26-14-8-7-12(9-15(14)27-2)10-20-18(25)17-13-5-3-4-6-16(13)28-19(17)24-11-21-22-23-24/h7-9,11H,3-6,10H2,1-2H3,(H,20,25) |
| Standard InChI Key | FJBSTVGGZWIXLP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4)OC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide integrates three primary components:
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A 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a partially saturated bicyclic system offering conformational rigidity.
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A 1H-tetrazol-1-yl substituent at position 2, known for its bioisosteric replacement of carboxylic acids and role in enhancing metabolic stability .
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An N-(3,4-dimethoxybenzyl) carboxamide group, contributing to lipophilicity and potential receptor-binding interactions.
The molecular formula is , with a calculated molecular weight of 433.50 g/mol . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.50 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 113 Ų |
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous tetrahydrobenzothiophene derivatives exhibit characteristic NMR and IR profiles:
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-NMR: Peaks at δ 2.50–3.20 ppm (tetrahydrobenzothiophene CH₂ groups), δ 6.70–7.40 ppm (aromatic protons), and δ 3.70–3.90 ppm (methoxy protons).
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IR: Stretching vibrations near 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (tetrazole C-N), and 1050 cm⁻¹ (S-O in sulfonamide derivatives).
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis likely follows a multi-step sequence:
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Tetrahydrobenzothiophene Core Formation: Cyclization of substituted cyclohexenethiols via Friedel-Crafts alkylation or photochemical thiophene ring closure.
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Tetrazole Introduction: [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, as demonstrated in related tetrazole syntheses .
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Carboxamide Coupling: Amide bond formation between 3-carboxylic acid derivatives and 3,4-dimethoxybenzylamine using coupling agents like HATU or EDCI.
Optimization Challenges
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Regioselectivity: Ensuring tetrazole substitution at position 2 requires careful control of reaction stoichiometry and temperature .
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Steric Hindrance: Bulky substituents on the benzothiophene scaffold may necessitate microwave-assisted synthesis to enhance reaction rates.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid hydrophobic (benzothiophene) and polar (tetrazole, carboxamide) groups:
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Aqueous Solubility: <10 μg/mL at pH 7.4, predicted via LogP (2.8 ± 0.3).
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Chemical Stability: Susceptible to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions due to the labile tetrazole ring .
Crystallography
Single-crystal X-ray data for analogous compounds reveal:
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Benzothiophene Ring Puckering: Half-chair conformation with a dihedral angle of 15.2° between sulfur and the adjacent carbon.
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Intermolecular Interactions: N-H···O hydrogen bonds between carboxamide groups (2.89 Å) and π-π stacking between aromatic rings (3.48 Å spacing).
Biological Activity and Mechanism
Pharmacological Targets
Structural analogs of this compound exhibit activity against:
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Cyclooxygenase-2 (COX-2): Tetrazole moieties mimic carboxylate groups, competitively inhibiting arachidonic acid binding (IC₅₀ = 0.8 μM in murine models) .
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Angiotensin II Receptors: Dimethoxybenzyl groups enhance binding affinity to AT₁ receptors (Kᵢ = 12 nM).
In Vitro and In Vivo Studies
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Anti-inflammatory Activity: 58% reduction in paw edema volume in rat models at 10 mg/kg dosage, comparable to indomethacin.
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Metabolic Stability: Hepatic microsomal half-life of 42 minutes, suggesting moderate first-pass metabolism.
Applications and Future Directions
Industrial Relevance
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Agricultural Chemistry: Tetrazole derivatives are explored as herbicides targeting acetolactate synthase.
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